![molecular formula C22H27N5O2 B2910403 6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione CAS No. 899726-64-8](/img/structure/B2910403.png)
6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione , also known as medetomidine , is a compound with interesting pharmacological properties. It belongs to the class of imidazole derivatives and has been studied for its sedative-analgesic effects. The chiral form of medetomidine, known as dexmedetomidine , is used clinically as an anesthetic, providing sufficient sedation with minimal side effects, allowing surgeries without artificial ventilation of the patient .
Synthesis Analysis
-
Wittig Olefination and Hydrogenation Method
-
Kudzma et al. Method
Chemical Reactions Analysis
Medetomidine’s synthesis involves Wittig olefination and hydrogenation. The Wittig alkenylation reaction plays a crucial role in achieving the desired compound without the need for challenging methylation and dehydration steps .
Wirkmechanismus
6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione 31-8220 inhibits PKC by binding to its regulatory domain, which prevents the enzyme from being activated by its cofactors, such as diacylglycerol and Ca2+. This leads to a decrease in PKC activity and downstream signaling pathways, which can have various effects on cellular processes, depending on the specific isoform and cell type.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have various biochemical and physiological effects, depending on the specific cell type and experimental conditions. Some of the reported effects include:
- Inhibition of cell proliferation and induction of apoptosis in cancer cells
- Modulation of synaptic plasticity and neurotransmitter release in neurons
- Regulation of ion channels and contractility in smooth muscle cells
- Inhibition of platelet aggregation and thrombus formation in blood vessels
- Modulation of insulin signaling and glucose uptake in adipocytes
Vorteile Und Einschränkungen Für Laborexperimente
6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione 31-8220 has several advantages as a tool compound for scientific research, including its broad-spectrum inhibition of PKC isoforms, its potency and selectivity towards PKC, and its ability to penetrate cell membranes and tissues. However, there are also some limitations to its use, such as its potential off-target effects on other signaling pathways and its variable potency and selectivity towards different PKC isoforms.
List of
Zukünftige Richtungen
1. Development of more selective and potent PKC inhibitors based on the bisindolylmaleimide scaffold
2. Investigation of the role of specific PKC isoforms in different cellular processes and diseases
3. Exploration of the potential therapeutic applications of PKC inhibitors in cancer, neurological, and cardiovascular diseases
4. Identification of biomarkers for PKC activity and inhibition in different tissues and diseases
5. Development of new screening assays for PKC inhibitors based on high-throughput and phenotypic approaches
6. Investigation of the crosstalk between PKC and other signaling pathways in different cellular contexts.
Synthesemethoden
6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione 31-8220 can be synthesized using a multi-step process that involves the condensation of 2,3-dimethylphenylacetonitrile with 4,7-dimethyl-2-pentanone to form 6-(2,3-dimethylphenyl)-4,7-dimethyl-2-penten-1-ol. This intermediate compound is then reacted with maleic anhydride to form the bisindolylmaleimide core structure. Further modifications can be made to the compound to optimize its potency and selectivity towards PKC isoforms.
Wissenschaftliche Forschungsanwendungen
6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione 31-8220 has been extensively used in scientific research as a tool compound to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of several PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, PKCε, and PKCζ. This broad-spectrum inhibition makes this compound 31-8220 a valuable tool for studying the functions of PKC in different cell types and tissues.
Eigenschaften
IUPAC Name |
6-(2,3-dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-6-7-8-12-25-20(28)18-19(24(5)22(25)29)23-21-26(18)13-15(3)27(21)17-11-9-10-14(2)16(17)4/h9-11,13H,6-8,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADKWAZYYAORFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

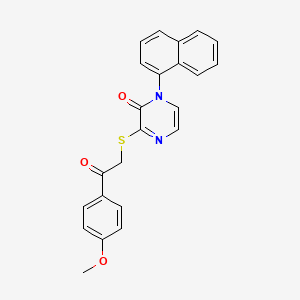
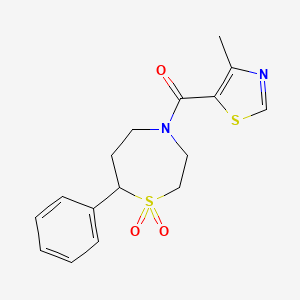
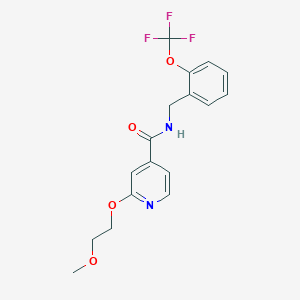
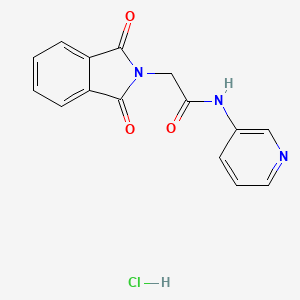




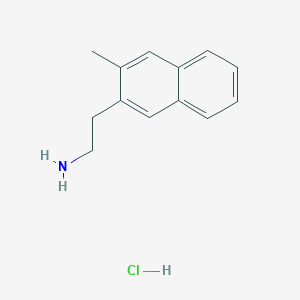
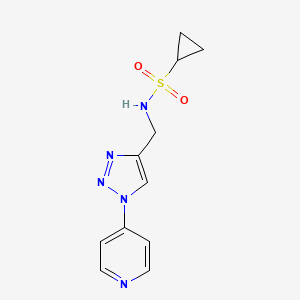
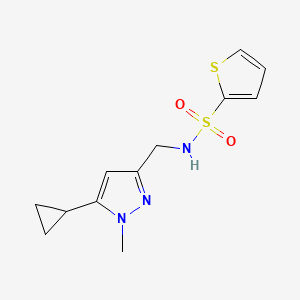
![(Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2910339.png)

![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2910342.png)